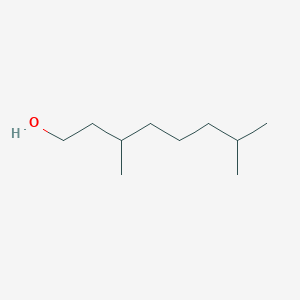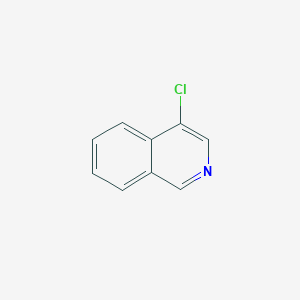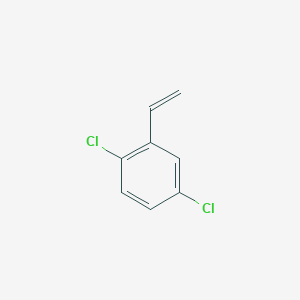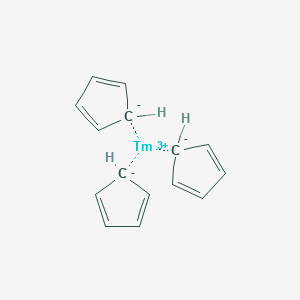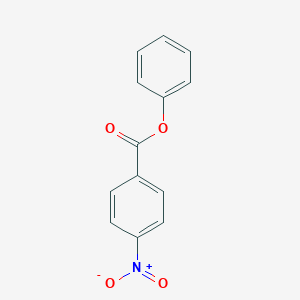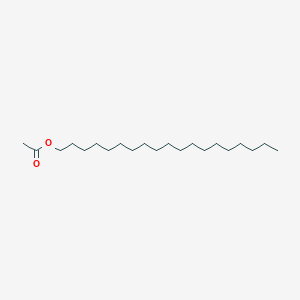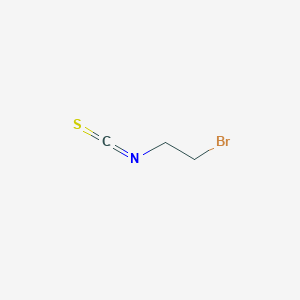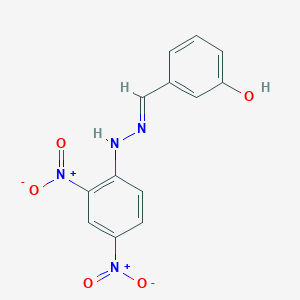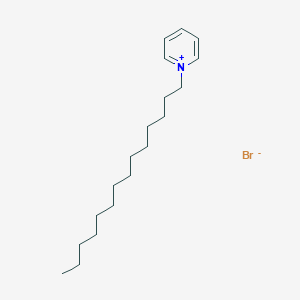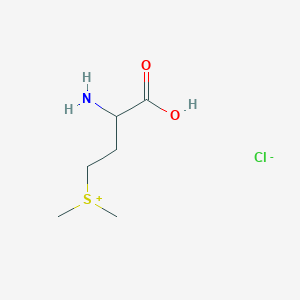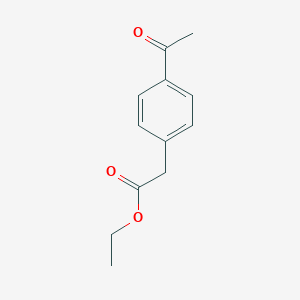
Ethyl 4-acetylphenylacetate
概述
描述
Synthesis Analysis
The synthesis of related ethyl esters involves multi-step chemical reactions where key functional groups are introduced or modified. For instance, ethyl (S)-α-hydroxy-α-cyclopentylphenylacetate is synthesized from ethyl phenylglyoxylate and cyclopentanone through asymmetric condensation followed by reduction, showing the complexity and preciseness in synthesizing specific ester compounds (Xiang Jiming, 2011). Moreover, novel synthesis methods for esters have been developed to achieve high enantiomeric purity, as demonstrated by the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, highlighting the importance of stereochemistry in synthesis processes (P. Herold et al., 2000).
Molecular Structure Analysis
The molecular structure of ethyl esters can be elucidated using techniques such as NMR, FT-IR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the stereochemistry of the compound. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was determined, showing how molecular stacking and hydrogen bonding contribute to its structural stability (L. Baolin et al., 2007).
Chemical Reactions and Properties
Ethyl esters undergo various chemical reactions, including hydrolysis, esterification, and condensation, demonstrating their reactivity and versatility in synthetic chemistry. The enzyme-catalyzed synthesis of ethyl acetate from ethanol showcases the biological relevance and industrial potential of these reactions (Aleksander J. Kruis et al., 2017).
Physical Properties Analysis
The physical properties of ethyl esters, such as boiling point, melting point, and solubility, are crucial for their application in different domains. These properties are determined by the molecular structure and the functional groups present in the compound. For instance, the molecular structure and confirmation of ethyl acetate have been studied to understand its physical behavior and application potential (M. Sugino et al., 1991).
Chemical Properties Analysis
The chemical properties of ethyl esters, including reactivity, stability, and interaction with other compounds, are influenced by their ester functional group. Studies on the acetylation and formylation of alcohols exemplify the chemical versatility of esters and their derivatives in organic synthesis (H. Hagiwara et al., 1998).
科学研究应用
-
- Ethyl 4-acetylphenylacetate may be a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
- The research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .
- The methods of application or experimental procedures involve various chemical techniques and computational chemistry applications .
- The outcomes of these studies could lead to the design and development of new pharmaceutical compounds .
-
- Ethyl 4-acetylphenylacetate might be one of the chemical components in essential oils .
- Essential oils have garnered substantial attention due to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
- High-speed countercurrent chromatography is used for the separation and purification of essential oils .
- The results of this technique have been widely employed in the isolation and refinement of natural products .
-
- Ethyl 4-acetylphenylacetate could be related to ethyl acetate, which has many industrial applications .
- Ethyl acetate is currently produced by energy-intensive petrochemical processes .
- Microbial synthesis of ethyl acetate could become an interesting alternative .
- The outcomes of this research could lead to more environmentally friendly production methods .
安全和危害
属性
IUPAC Name |
ethyl 2-(4-acetylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWAZSTKGYKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934602 | |
| Record name | Ethyl (4-acetylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetylphenylacetate | |
CAS RN |
1528-42-3 | |
| Record name | Benzeneacetic acid, 4-acetyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-acetylphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-acetylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-acetylphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

